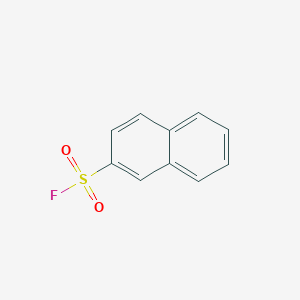

Naphthalene-2-sulfonyl fluoride

Description

Significance of Sulfonyl Fluoride (B91410) Motifs in Advanced Chemistry and Biology

The sulfonyl fluoride (SO₂F) motif is a privileged functional group in the fields of chemical biology, drug discovery, and materials science. nih.govresearchgate.netnih.gov Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides possess a unique balance of stability and reactivity; they are remarkably stable, even under harsh conditions and in aqueous environments, yet can be coaxed to react with nucleophiles under specific conditions. ccspublishing.org.cnnih.gov This tuned reactivity makes them ideal as "warheads" in covalent inhibitors and chemical probes. nih.govnih.gov

Sulfonyl fluorides are known to covalently modify a wide range of nucleophilic amino acid residues within proteins, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. sigmaaldrich.comnih.govenamine.net This broad reactivity spectrum is a significant advantage over other covalent modifiers that may target only a single type of residue, such as cysteine. enamine.netacs.org The ability to form stable covalent bonds with various residues allows researchers to design targeted covalent inhibitors (TCIs) for enzymes and other proteins, even those lacking a conveniently located cysteine. acs.orgnih.gov This has expanded the "druggable" proteome, opening up new therapeutic possibilities. nih.gov The stability and selective reactivity of the sulfonyl fluoride group have made it a cornerstone in the development of activity-based protein profiling (ABPP) probes and other tools for mapping enzyme binding sites and validating drug targets. nih.govnih.gov

Historical Context and Evolution of Sulfonyl Fluoride Chemistry

The synthesis of sulfonyl fluorides dates back to the early 20th century, with one of the first methods involving the boiling of aromatic or aliphatic sulfonyl chlorides with an aqueous potassium fluoride solution. ccspublishing.org.cn For many years, the primary synthetic route involved the conversion of sulfonyl chlorides to sulfonyl fluorides using various fluorinating agents. mdpi.com In 1977, the use of 18-crown-6 (B118740) ether as a catalyst with potassium fluoride was reported to facilitate this conversion under milder conditions. mdpi.com

A paradigm shift in the application of sulfonyl fluoride chemistry occurred in 2014 with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and coworkers. acs.orgresearchgate.neteurekalert.org SuFEx was established as a new generation of "click chemistry," a set of reactions known for their reliability, high yields, and simple reaction conditions. researchgate.neteurekalert.org This development reinvigorated interest in sulfonyl fluorides, showcasing them not just as static functional groups but as highly versatile connectors for molecular assembly. sigmaaldrich.comresearchgate.net The SuFEx concept relies on the exceptional stability of the S-F bond, which can be selectively activated to react with nucleophiles, forming robust -SO₂- linkages. acs.orgeurekalert.org This has led to the development of numerous new synthetic methods to access sulfonyl fluorides from diverse starting materials like thiols, sulfonic acids, and arynes, often using milder and more environmentally benign techniques such as electrochemistry and photocatalysis. acs.orgmdpi.comeurekalert.org

Naphthalene-2-sulfonyl Fluoride as a Prominent Arylsulfonyl Fluoride

This compound, also known as 2-NSF, is a prominent example of an arylsulfonyl fluoride. lookchem.com It serves as a valuable research tool, particularly as a potent and selective inhibitor of serine proteases, a class of enzymes critical to processes like digestion and blood clotting. lookchem.com Its ability to irreversibly inhibit these enzymes, such as trypsin, has made it useful for analyzing protein structure and function. lookchem.com

The synthesis of this compound can be achieved through various modern synthetic protocols. One effective method involves a one-pot conversion from naphthalene-2-sulfonic acid or its salts. mdpi.comrsc.org In this process, the sulfonic acid is first converted to the corresponding sulfonyl chloride using an agent like cyanuric chloride, and then an in-situ fluorine exchange is performed using a fluoride source such as KHF₂ to yield the final product with good efficiency. mdpi.comrsc.org Other methods have also been reported, underscoring the accessibility of this compound for research purposes. mdpi.com As a representative arylsulfonyl fluoride, this compound embodies the key characteristics of this class of compounds: a stable, yet reactive, chemical handle for applications in covalent modification and chemical biology. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 325-12-2 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₇FO₂S | lookchem.comsigmaaldrich.com |

| Molecular Weight | 210.22 g/mol | sigmaaldrich.comchemicalbook.com |

| Appearance | White crystalline solid | lookchem.com |

| Melting Point | 83-88 °C | sigmaaldrich.comchemicalbook.com |

| Form | Solid | sigmaaldrich.comchemicalbook.com |

| InChI Key | LGWYRYDAHZTSKX-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWYRYDAHZTSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496942 | |

| Record name | Naphthalene-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-12-2 | |

| Record name | Naphthalene-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of Naphthalene 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx chemistry represents a class of click reactions that rely on the specific reactivity of the sulfur(VI)-fluoride bond. nih.govnih.gov This chemistry has broad applications due to the stability of the S(VI)-F bond under many conditions, coupled with its ability to be activated for rapid and efficient reactions with various nucleophiles. nih.govsigmaaldrich.com

Fundamental Principles and Orthogonal Reactivity of the S(VI)-F Bond

The S(VI)-F bond in sulfonyl fluorides like Naphthalene-2-sulfonyl fluoride is characterized by a unique balance of stability and latent reactivity. nih.govnih.gov Unlike sulfonyl chlorides, which are susceptible to reduction, the S(VI)-F bond is resistant to both reduction and reductive collapse, meaning it primarily undergoes substitution reactions. nih.govsigmaaldrich.com This bond is also remarkably stable to thermolysis and hydrolysis under neutral conditions. nih.govnih.gov

This inherent stability allows the S(VI)-F group to remain inert under a wide range of reaction conditions, providing a high degree of orthogonality in chemical synthesis. nih.govcshl.edu Orthogonality is crucial in complex molecule synthesis and bioconjugation, as it allows for specific chemical transformations to occur without affecting other functional groups present in the molecule. cshl.edunih.gov The reactivity of the S(VI)-F bond can be "unleashed" under specific catalytic conditions, enabling controlled and selective reactions. nih.gov

Nucleophilic Activation and Catalysis in SuFEx Reactions

The activation of the otherwise stable S(VI)-F bond is a key aspect of SuFEx chemistry. This activation is typically achieved through the use of catalysts that enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Common catalysts and activators include:

Lewis Bases: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and other Lewis nitrogen bases can activate the S(VI)-F bond. nih.govnih.gov

Lewis Acids: Calcium triflimide [Ca(NTf2)2] has been shown to activate sulfonyl fluorides for reactions with amines. nih.govacs.org

Silylating Agents: Reagents like hexamethyldisilazane (B44280) (HMDS) can be used to activate phenols for reaction with sulfonyl fluorides by forming silyl (B83357) ethers in situ. thieme-connect.com

Organosuperbases: Strong, non-nucleophilic bases can also promote SuFEx reactions, although their use can be limited by the sensitivity of other functional groups in the substrate. nih.gov

The choice of catalyst is crucial and can influence the reaction rate and substrate scope. For instance, the combination of Ca(NTf2)2 and DABCO has been shown to dramatically increase the rate of sulfonamide formation from sulfonyl fluorides at room temperature. nih.gov The mechanism of activation often involves the formation of a more reactive intermediate, such as an N-sulfonyl-DABCO salt, which is then readily attacked by the nucleophile. nih.gov

Scope and Limitations of SuFEx with this compound Analogues

The scope of SuFEx reactions involving aryl sulfonyl fluorides, including analogues of this compound, is broad, encompassing a wide range of nucleophiles. nih.govthieme-connect.com These include phenols, amines, and alcohols. nih.govthieme-connect.com The reaction is generally tolerant of a variety of functional groups, which is a significant advantage in the synthesis of complex molecules. acs.org

However, there are limitations to consider:

Steric Hindrance: Highly hindered nucleophiles or sulfonyl fluorides may react sluggishly. enamine.net

Electronic Effects: The electronic properties of both the sulfonyl fluoride and the nucleophile can significantly impact reactivity. Electron-withdrawing groups on the aryl ring of the sulfonyl fluoride generally increase its reactivity. nih.govacs.org

Catalyst Loadings: For some challenging substrate combinations, high catalyst loadings and elevated temperatures may be necessary to achieve good conversion. nih.gov

Side Reactions: With certain substrates, such as alkyl sulfonyl fluorides, strong bases can lead to side reactions like elimination. nih.gov

Despite these limitations, the versatility and reliability of SuFEx chemistry have made it a valuable tool in various areas, including medicinal chemistry and materials science. sigmaaldrich.comacs.org

Reactions with Biological Nucleophiles

The reactivity of sulfonyl fluorides with biological nucleophiles is of particular importance in chemical biology and drug discovery. enamine.netnih.gov These compounds can act as covalent probes and inhibitors by forming stable covalent bonds with specific amino acid residues in proteins. nih.govnih.gov

Covalent Modification of Amino Acid Residues

This compound and its analogues can react with several nucleophilic amino acid side chains within proteins. enamine.netnih.gov The reactivity is often context-dependent, meaning the specific protein microenvironment plays a crucial role in activating the sulfonyl fluoride for reaction. nih.gov

The following amino acid residues are known to be modified by sulfonyl fluorides:

Tyrosine: The phenolic hydroxyl group of tyrosine is a common target for sulfonyl fluorides, forming a stable sulfonate ester linkage. nih.govnih.gov The reactivity is often enhanced in binding pockets where basic residues can deprotonate the tyrosine hydroxyl group. nih.govnih.gov

Lysine (B10760008): The ε-amino group of lysine can react with sulfonyl fluorides to form a stable sulfonamide bond. nih.govnih.gov The pKa of the lysine side chain can be perturbed by the local protein environment, influencing its nucleophilicity. nih.gov

Histidine: The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides. nih.govnih.gov The adducts formed with histidine can sometimes be less stable than those formed with tyrosine or lysine. nih.gov

Serine and Threonine: The hydroxyl groups of serine and threonine are also known to react with sulfonyl fluorides, particularly in the active sites of enzymes like serine proteases. nih.govnih.gov The catalytic machinery of the enzyme often facilitates this reaction. nih.gov

Cysteine: While less common than for other electrophiles, sulfonyl fluorides can react with the thiol group of cysteine. nih.govscribd.com However, the resulting adducts may be less stable. nih.gov

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Stability of Adduct |

|---|---|---|---|

| Tyrosine | Phenolic hydroxyl | Sulfonate ester | Stable nih.govnih.gov |

| Lysine | ε-Amino | Sulfonamide | Stable nih.govnih.gov |

| Histidine | Imidazole | Sulfonyl-imidazole | Can be labile nih.gov |

| Serine | Hydroxyl | Sulfonate ester | Stable nih.govnih.gov |

| Threonine | Hydroxyl | Sulfonate ester | Stable nih.govnih.gov |

| Cysteine | Thiol | Thiosulfonate | Often less stable nih.gov |

Factors Influencing Reactivity and Selectivity in Bioconjugation

The reactivity and selectivity of sulfonyl fluorides in bioconjugation are governed by a combination of factors:

Intrinsic Reactivity of the Sulfonyl Fluoride: The electronic nature of the substituents on the aryl ring of the sulfonyl fluoride plays a key role. Electron-withdrawing groups increase the electrophilicity of the sulfur atom and thus enhance reactivity. nih.govacs.org

Proximity and Orientation: For a reaction to occur, the sulfonyl fluoride must be brought into close proximity and in the correct orientation to the nucleophilic amino acid residue. This is often achieved through non-covalent binding interactions between the ligand part of the molecule and the protein target. nih.gov

Hydrolytic Stability: A balance must be struck between the reactivity of the sulfonyl fluoride towards the target nucleophile and its stability towards hydrolysis. nih.govacs.org Highly reactive sulfonyl fluorides may be more prone to hydrolysis, which is a competing reaction in aqueous biological systems. nih.gov

The tunability of these factors allows for the design of sulfonyl fluoride-based probes and inhibitors with high selectivity for their intended protein targets. nih.govacs.org

Other Electrophilic Reactions

This compound serves as a versatile electrophile in several key organic transformations beyond simple sulfonylation. Its reactivity is harnessed in specialized olefination and deoxyfluorination reactions, where it participates in the formation of carbon-carbon double bonds and the introduction of fluorine atoms, respectively.

Olefination Reactions with Sulfonyl Fluorides

The olefination reaction involving sulfonyl fluorides is a process that mimics the mechanism of the well-known Horner-Wadsworth-Emmons reaction. In this type of transformation, sulfonyl-stabilized carbanions react with aldehydes or ketones. The resulting aldol-type adducts subsequently cyclize to form a four-membered ring intermediate, which then fragments to yield an alkene.

Research in this area has demonstrated the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides using reagents like methanedisulfonyl fluoride. nih.gov The reaction proceeds via the addition of a carbanion, followed by a cyclization-fragmentation sequence of the four-membered ring intermediate. nih.gov

In a study exploring the scope of this reaction, various arylaldehydes were reacted with methanedisulfonyl fluoride. It was observed that aldehydes with neutral substitution patterns generally provided the highest yields. The presence of strong electron-donating or electron-withdrawing groups on the aryl aldehyde tended to decrease the product yields. To understand this effect, a pure, isolated sample of (E)-2-(naphthalen-2-yl)ethene-1-sulfonyl fluoride was subjected to the standard olefination reaction conditions. This test helped to reveal the stability and reactivity of the product under the reaction environment. nih.gov

| Entry | Aldehyde Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | (E)-2-phenylethene-1-sulfonyl fluoride | 75 |

| 2 | 4-Methylbenzaldehyde | (E)-2-(p-tolyl)ethene-1-sulfonyl fluoride | 72 |

| 3 | 4-Methoxybenzaldehyde | (E)-2-(4-methoxyphenyl)ethene-1-sulfonyl fluoride | 41 |

| 4 | 2-Naphthaldehyde | (E)-2-(naphthalen-2-yl)ethene-1-sulfonyl fluoride | 67 |

| 5 | 4-(Trifluoromethyl)benzaldehyde | (E)-2-(4-(trifluoromethyl)phenyl)ethene-1-sulfonyl fluoride | 31 |

Deoxyfluorination Applications

Aryl fluorosulfonates, including this compound, have been developed as effective deoxyfluorinating reagents for converting primary and secondary alcohols into the corresponding alkyl fluorides. cas.cnrsc.org This method is recognized as a straightforward and efficient approach for forming aliphatic carbon-fluorine bonds, leveraging the wide availability of alcohol precursors. cas.cn These reagents offer significant advantages, such as being easy to handle, cost-effective, and highly stable, while demonstrating high efficiency under mild reaction conditions. cas.cn

The general mechanism involves the activation of the alcohol by the aryl sulfonyl fluoride in the presence of a base. This forms an intermediate aryl sulfonate ester in situ. The sulfonate group is an excellent leaving group, which is then displaced by a fluoride ion via an Sₙ2 mechanism. This process typically proceeds with an inversion of stereochemistry at the carbon center. ucla.edu The choice of sulfonyl fluoride and base can be fine-tuned to optimize yields and minimize side reactions like elimination, particularly for different classes of alcohols. ucla.edursc.org

The versatility of this method is highlighted by its tolerance of diverse functional groups such as aldehydes, ketones, esters, halogens, nitro groups, alkenes, and alkynes. cas.cnrsc.org This broad compatibility makes it a valuable tool for the late-stage functionalization of complex molecules.

| Entry | Alcohol Substrate | Fluorinated Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Phenylbutan-1-ol | 1-Fluoro-4-phenylbutane | 85 |

| 2 | 2-(Naphthalen-2-yl)ethan-1-ol | 2-(2-Fluoroethyl)naphthalene | 74 |

| 3 | (4-(Trifluoromethyl)phenyl)methanol | 1-(Fluoromethyl)-4-(trifluoromethyl)benzene | 95 |

| 4 | 1-Phenylethan-1-ol | (1-Fluoroethyl)benzene | 79 |

| 5 | 4-Nitrobenzyl alcohol | 1-(Fluoromethyl)-4-nitrobenzene | 66 |

| 6 | 4-Pentyn-1-ol | 5-Fluoropent-1-yne | 73 |

Advanced Applications of Naphthalene 2 Sulfonyl Fluoride in Chemical Biology and Organic Synthesis

Development of Covalent Chemical Probes and Activity-Based Probes

The ability of the sulfonyl fluoride (B91410) group to covalently bind to protein targets has made it an invaluable tool for activity-based protein profiling (ABPP) and target identification. nih.govacs.org By incorporating the naphthalene-2-sulfonyl fluoride motif into larger molecules, researchers can design probes that report on enzyme activity, map binding sites, and identify novel protein-protein interactions. nih.gov

The rational design of chemical probes based on this compound leverages the compound's inherent properties. The naphthalene (B1677914) group provides a larger, hydrophobic scaffold compared to simpler phenyl rings, which can be exploited to achieve specific interactions within a protein's binding pocket. nih.gov The sulfonyl fluoride itself is a highly effective electrophilic trap, capable of reacting with context-specific amino acid residues. nih.govresearchgate.net

The synthesis of these probes typically involves incorporating the pre-formed this compound moiety or building the sulfonyl fluoride group onto a naphthalene-containing molecule. A common synthetic strategy for creating aryl sulfonyl fluoride warheads involves a sequence of palladium-mediated conversion of an aryl bromide to a benzyl (B1604629) sulfide, which is then oxidized to the sulfonyl chloride and subsequently fluorinated using a source like potassium fluoride. nih.gov this compound is also commercially available, allowing it to be used as a building block in more complex syntheses. sigmaaldrich.com The design often appends reporter tags (like fluorophores or biotin) or clickable handles (like alkynes or azides) to the naphthalene scaffold, enabling downstream detection and isolation of protein targets. nih.gov This modular approach, often referred to as "click chemistry," allows for the parallel synthesis of probe libraries for screening purposes. sigmaaldrich.comsemanticscholar.org

In the field of chemical proteomics, sulfonyl fluoride-based probes are instrumental in identifying and characterizing protein function directly in complex biological systems. nih.govsemanticscholar.org These activity-based probes (ABPPs) are designed to covalently label the active sites of specific enzymes, allowing for their enrichment and identification from cell lysates. nih.gov Arylsulfonyl fluorides have been identified as exceptionally efficient for this purpose, in some cases outperforming traditional photoaffinity labels. nih.gov

The this compound warhead can be incorporated into affinity probes to covalently capture target proteins. nih.govlookchem.com Once the probe has bound to its target, the now-covalently linked complex can be isolated from the proteome using a reporter tag on the probe. Subsequent analysis by mass spectrometry can identify the protein and often the specific site of covalent modification, providing critical insights into the protein's binding pocket and catalytic residues. nih.gov This methodology is a powerful tool for de-convoluting the targets of phenotypically discovered drugs and for validating new therapeutic targets. nih.gov

Enzyme Inhibition and Modulator Development

The same reactivity that makes this compound a useful tool for proteomics also makes it a powerful warhead for the design of covalent enzyme inhibitors. By targeting specific amino acid residues within an enzyme's active site, these inhibitors can achieve high potency and prolonged duration of action.

The design of sulfonyl fluoride-based inhibitors is a mature field, with well-established structure-activity relationships (SAR). The naphthalene scaffold itself is a feature in various inhibitor designs, including those targeting enzymes like sphingosine (B13886) kinase and the proteasome. nih.govnih.govresearchgate.net The development of inhibitors often involves modifying the structure to optimize binding affinity and selectivity.

SAR studies on sulfonyl fluoride inhibitors have revealed several key principles. For instance, in a series of δ-aryl-1,3-dienesulfonyl fluorides designed as butyrylcholinesterase inhibitors, the position and nature of substituents on the aryl ring had a dramatic effect on inhibitory activity. Generally, electron-donating groups like methoxy (B1213986) (-OCH3) conferred greater potency than methyl (-CH3) or halide groups, and substitution at the ortho- position of the aryl ring was more effective than meta- or para- positions. nih.gov Such principles are directly applicable to the design of inhibitors using the this compound core, where modifications to the naphthalene ring system could be used to fine-tune inhibitor potency and selectivity.

| Compound Series | Target Enzyme | Key SAR Finding | Reference |

|---|---|---|---|

| δ-Aryl-1,3-dienesulfonyl fluorides | Butyrylcholinesterase (BuChE) | Substituent position effect: ortho- > meta- > para-. Substituent type effect: –OCH3 > –CH3 > –Cl. | nih.gov |

| Sulfonyl fluoride-containing ligands | Cereblon (CRBN) | Incorporation of a sulfonyl fluoride warhead can rescue binding affinity lost from removal of key hydrogen bond acceptors. | nih.gov |

| Aromatic sulfonyl naphthalene-based boronates | 20S Proteasome | The naphthalene-sulfonyl scaffold is a viable core for developing potent, non-peptide proteasome inhibitors. | nih.gov |

The sulfonyl fluoride moiety is a classic and potent inhibitor of serine proteases. lookchem.comebi.ac.uk It functions by irreversibly reacting with the hydroxyl group of the active site serine residue, forming a stable sulfonyl-enzyme adduct that incapacitates the enzyme. ebi.ac.uk

Chymotrypsin: Chymotrypsin is a classic model serine protease, and its inhibition by sulfonyl fluorides has been studied for decades. nih.govcolab.ws this compound is known to be an effective inhibitor of serine proteases like trypsin. lookchem.com More complex derivatives, such as 1-dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester, have been used to study the kinetics of interaction with chymotrypsin, revealing a two-step binding and isomerization process. nih.gov Phenylmethylsulfonyl fluoride (PMSF), a related compound, is a well-documented inhibitor of chymotrypsin, with a half-time for inhibition of just 2.8 seconds at a 1 millimolar concentration. ebi.ac.uk

Proteasome: The proteasome is a large protein complex with multiple proteolytic activities, including a chymotrypsin-like (ChT-L) activity that is a major target for cancer therapy. mdpi.com A novel series of non-peptide proteasome inhibitors has been developed that specifically utilizes an aromatic sulfonyl naphthalene-based scaffold. nih.govresearchgate.net While these particular inhibitors employed a boronic acid warhead, their design underscores the suitability of the naphthalene-sulfonyl core for targeting the proteasome's active sites. Certain compounds from this series demonstrated potent anti-proliferative activity against cancer cell lines, with IC₅₀ values superior to the approved drug Bortezomib (B1684674) under the same experimental conditions. nih.gov

| Compound | Scaffold | Target | Activity (IC₅₀, MCF-7 cells) | Reference |

|---|---|---|---|---|

| Compound 2a | Aromatic sulfonyl naphthalene-based boronate | Chymotrypsin-like (ChT-L) site of Proteasome | 6.942 μM | nih.gov |

| Compound 2c | Aromatic sulfonyl naphthalene-based boronate | Chymotrypsin-like (ChT-L) site of Proteasome | 6.905 μM | nih.gov |

| Bortezomib (Reference) | Dipeptidyl boronic acid | Chymotrypsin-like (ChT-L) site of Proteasome | 18.37 μM | nih.gov |

human Neutrophil Elastase (hNE): hNE is a serine protease implicated in a variety of inflammatory diseases, making it an important therapeutic target. acs.orgmdpi.comeurekaselect.com Sulfonyl fluorides have been successfully developed as covalent inhibitors of hNE. nih.govnih.gov For example, a series of benzenesulfonyl fluorides were designed and synthesized specifically as hNE inhibitors. nih.gov The related inhibitor PMSF also shows activity against hNE, with an inhibition half-time of 33 seconds at 1 millimolar. ebi.ac.uk These findings establish a clear precedent for the use of the sulfonyl fluoride warhead in hNE inhibition, suggesting that this compound derivatives could serve as a promising scaffold for novel hNE inhibitors.

Inhibition of Specific Enzyme Classes:

Lipases (e.g., Lipoprotein Lipase (B570770), Fatty Acid Amide Hydrolase (FAAH))

The naphthalene-sulfonyl fluoride scaffold and related sulfonyl fluorides have been instrumental in the development of inhibitors for various lipases, a class of enzymes that hydrolyze fats. These enzymes, including lipoprotein lipase and fatty acid amide hydrolase (FAAH), are significant therapeutic targets.

Lipoprotein Lipase: Research into the interaction between apolipoprotein C-II (apo-C-II) and lipoprotein lipase has utilized synthetic peptide fragments of apo-C-II labeled with a 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) group. nih.gov While not this compound itself, the dansyl group shares the naphthalene-sulfonyl core structure. These studies demonstrated that resonance energy transfer occurs between the tryptophan residues of lipoprotein lipase and the dansyl-labeled peptides, indicating a direct protein-protein interaction. The affinity of this interaction was shown to be dependent on the peptide chain length, underscoring the importance of the C-terminal region of apo-C-II for enzyme binding and activation. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids like anandamide (B1667382) and is a target for treating pain, inflammation, and anxiety disorders. wikipedia.orgnih.govmdpi.com Sulfonyl fluorides have emerged as a potent class of irreversible inhibitors for FAAH. scbt.comnih.gov Early work identified long-chain alkyl sulfonyl fluorides, such as hexadecyl sulfonyl fluoride (palmitylsulfonyl fluoride), as powerful in vitro and in vivo inhibitors of FAAH. nih.govnih.gov These compounds act by covalently modifying a catalytic serine residue within the enzyme's active site. scbt.com

Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved properties. For example, 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506) was identified as a potent and selective covalent inhibitor of both rat and human FAAH. nih.gov The exploration of aryl sulfonyl fluorides provides a framework for designing novel FAAH inhibitors, where the this compound moiety could serve as a key pharmacophore. The inhibition of FAAH leads to increased levels of endogenous fatty acid amides, which can produce analgesic and anti-inflammatory effects. mdpi.com

Table 1: Examples of Sulfonyl Fluoride-Based Lipase Inhibitors This table is interactive. Click on the headers to sort.

| Compound/Class | Target Lipase | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-dansyl-apo-C-II peptides | Lipoprotein Lipase | Binds to enzyme, enabling study of protein-protein interactions. | Interaction is specific and chain-length dependent, crucial for enzyme activation. | nih.gov |

| Hexadecyl sulfonyl fluoride (AM374) | Fatty Acid Amide Hydrolase (FAAH) | Irreversible covalent modification of catalytic serine. | Potent in vitro and in vivo inhibitor. | nih.gov |

| 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506) | Fatty Acid Amide Hydrolase (FAAH) | Irreversible covalent modification. | Potent and selective inhibitor of both rat and human FAAH. | nih.gov |

MurD Ligase Inhibition

MurD ligase is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. nih.govsci-hub.se This enzyme catalyzes the addition of D-glutamic acid (D-Glu) to the cytoplasmic intermediate UDP-N-acetylmuramoyl-L-alanine (UMA).

Researchers have synthesized and evaluated a series of N-substituted D-Glu derivatives, including those featuring a naphthalene-N-sulfonyl group, as potential inhibitors of MurD from E. coli. nih.gov These compounds were designed as potential transition-state analogues. The naphthalene-N-sulfonyl-D-Glu derivatives displayed inhibitory activity with IC50 values ranging from 80 to 600 μM. nih.govsci-hub.se

High-resolution crystal structures of MurD in complex with four of these novel naphthalene-sulfonyl inhibitors have revealed key details of their binding mode. The naphthalene ring of the inhibitors settles into a cleft between the three domains of the enzyme, engaging in hydrophobic interactions with residues such as Leu416 and Phe161. sci-hub.se The sulfonic group contributes to binding by interacting with a water molecule that bridges the inhibitor to Ser159 and Asn138 in the active site. sci-hub.se These detailed structural insights and structure-activity relationships provide a strong foundation for the future design and optimization of more potent MurD inhibitors based on the naphthalene-sulfonyl scaffold. nih.govsci-hub.se

Table 2: Inhibitory Activity of Naphthalene-N-sulfonyl-D-Glu Derivatives against MurD Ligase This table is interactive. Click on the headers to sort.

| Compound Type | Target Enzyme | IC50 Range | Binding Mode Highlights | Reference(s) |

|---|---|---|---|---|

| Naphthalene-N-sulfonyl-D-glutamic acid derivatives | MurD Ligase (E. coli) | 80 - 600 μM | Naphthalene ring in hydrophobic cleft (Leu416, Phe161); Sulfonyl group interacts with active site via water molecule. | nih.govsci-hub.se |

Covalent Modulation of E3 Ubiquitin Ligases (e.g., Cereblon)

E3 ubiquitin ligases are critical regulators of protein degradation and have become important targets in drug discovery, particularly through the development of molecular glue degraders and PROTACs (Proteolysis Targeting Chimeras). Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex, is the target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933). nih.govnih.govresearchgate.netresearchgate.net

The sulfonyl fluoride moiety has been successfully employed to create covalent modulators of Cereblon. nih.govrsc.org Through structure-based design, researchers have incorporated sulfonyl fluoride reactive groups into the structure of thalidomide congeners. For instance, the probe EM12-SF was developed to covalently target a histidine residue (His353) within the sensor loop of Cereblon. nih.govrsc.org This covalent modification effectively blocks the IMiD binding site and inhibits the natural function of the ligase complex. nih.gov

This strategy of using sulfonyl exchange chemistry for the rational targeting of a specific histidine residue represents a significant advance, expanding the toolkit for creating covalent probes and inhibitors beyond the more common cysteine targeting. nih.govnih.gov The development of these covalent Cereblon modulators provides valuable tools for target validation and for studying the downstream effects of ligase inhibition with high temporal and spatial control. rsc.org

Table 3: Covalent Modulation of Cereblon with Sulfonyl Fluoride Probes This table is interactive. Click on the headers to sort.

| Probe | Base Scaffold | Targeted Residue | Effect | Reference(s) |

|---|---|---|---|---|

| EM12-SF | EM12 (Thalidomide congener) | Histidine-353 | Covalent inhibition of Cereblon; blocks IMiD binding site. | nih.govnih.govrsc.org |

| Sulfonyl triazole probes | EM12 (Thalidomide congener) | Histidine-353 | Covalent modification; potent inhibition of the E3 ligase complex. | nih.govnih.gov |

Applications in Peptidomimetics and Bioconjugation

Incorporation of Sulfonyl Fluoride Moieties into Peptidic Structures

The incorporation of sulfonyl fluoride groups into peptide structures is a powerful strategy for creating potent and selective covalent inhibitors of proteases and other enzymes. nih.govgla.ac.uk The sulfonyl fluoride acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues (such as serine, threonine, or tyrosine) in an enzyme's active site. nih.govresearchgate.net

Synthetic methods have been developed to introduce amino acid-derived sulfonyl fluorides into peptide sequences, typically at the C-terminus. gla.ac.uk This involves synthesizing an amino acid analog where the carboxylic acid is replaced by a sulfonyl fluoride group. This building block can then be incorporated into standard solid-phase peptide synthesis protocols. researchgate.net For example, peptido sulfonyl fluoride derivatives have been designed with substituents at the alpha-position relative to the sulfonyl fluoride electrophile to study the impact of the immediate structural environment on reactivity. nih.gov

This approach allows for the creation of peptidomimetics that retain the binding specificity of the original peptide sequence while gaining the advantage of irreversible, covalent inhibition. nih.govgla.ac.uk The chemical stability and balanced reactivity of the sulfonyl fluoride group make it a "privileged warhead" for these applications in chemical biology. gla.ac.ukresearchgate.net

Design of Peptide Sulfonyl Fluoride (PSF) Inhibitors

Building on the methods for incorporating sulfonyl fluoride warheads into peptides, researchers have designed numerous Peptide Sulfonyl Fluoride (PSF) inhibitors targeting specific enzymes, most notably the proteasome. gla.ac.uknih.gov The proteasome is a multi-subunit protease complex crucial for protein degradation and a validated target in cancer therapy.

PSF inhibitors have been designed by taking inspiration from the backbone sequences of known proteasome inhibitors like bortezomib and epoxomicin. nih.gov By replacing the reactive group of these inhibitors with an amino acid-derived sulfonyl fluoride, a new class of potent proteasome inhibitors was created. A study describing 24 such PSF inhibitors found that nine were highly potent, with the most active compound exhibiting an IC50 of 7 nM. nih.gov

Structure-activity relationship studies have shown that these PSF inhibitors can be highly selective for specific catalytic subunits of the proteasome. For instance, several PSFs were found to be highly selective for the β5 (chymotrypsin-like) subunit. nih.gov Further work on PSFs with basic side chains at the P1 position yielded potent and highly selective inhibitors of the trypsin-like (β2) site of the proteasome. gla.ac.uk These findings demonstrate that PSF inhibitors are a versatile and powerful class of covalent inhibitors whose specificity can be tuned by modifying the peptide sequence.

Table 4: Activity of Designed Peptide Sulfonyl Fluoride (PSF) Inhibitors This table is interactive. Click on the headers to sort.

| Inhibitor Class | Target | Potency | Selectivity | Reference(s) |

|---|---|---|---|---|

| PSFs based on bortezomib/epoxomicin | Proteasome | IC50 values as low as 7 nM. | Highly selective for the β5 (chymotrypsin-like) subunit. | nih.gov |

| Basic side chain-containing PSFs | Proteasome | IC50 values in the range of 119 nM - 1.5 µM. | Highly selective for the β2 (trypsin-like) subunit. | gla.ac.uk |

Sulfonyl Fluoride as a Connector in Small Molecule-Protein/Nucleic Acid Conjugation

The unique reactivity of the sulfonyl fluoride group makes it an excellent chemical handle for bioconjugation, serving as a connector to link small molecules to proteins or nucleic acids. sigmaaldrich.com This application is a key part of sulfur(VI) fluoride exchange (SuFEx) chemistry, which has been described as a next-generation click chemistry reaction. researchgate.netntu.ac.uk

Unlike more traditional linkers, the sulfonyl fluoride can react with a variety of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, serine, and threonine, not just the commonly targeted cysteine. nih.govacs.orgjenabioscience.comrsc.org This broad reactivity expands the possibilities for labeling and conjugating molecules to proteins, especially at sites that lack an accessible cysteine residue. The resulting sulfonate or sulfonamide linkage is highly stable.

This "plant-and-cast" strategy has been used in cross-linking mass spectrometry, where a heterobifunctional linker containing both a highly reactive group (like an NHS ester to label lysines) and a sulfonyl fluoride is used. nih.gov The NHS ester "plants" the linker onto a protein, and the sulfonyl fluoride warhead then "casts" about to react with a proximal nucleophile on a neighboring protein, identifying protein-protein interactions. nih.gov The reliability and versatility of sulfonyl fluoride-based conjugation are making it an increasingly important tool for creating antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular constructs. researchgate.net

Radiolabeling and Imaging Agent Precursors

This compound is part of the broader class of aryl sulfonyl fluorides, which have garnered significant interest in nuclear medicine as precursors for radiolabeled imaging agents. The integration of a fluorine-18 (B77423) (¹⁸F) isotope into these molecules allows for their use in Positron Emission Tomography (PET), a powerful noninvasive imaging technique for diagnosing and monitoring diseases. nih.govnih.gov

Potential as ¹⁸F-labeled Biomarkers

The sulfonyl fluoride group is a key functional moiety for the development of ¹⁸F-labeled biomarkers. nih.gov Its unique chemical properties are central to the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry approach that has streamlined the synthesis of ¹⁸F-labeled compounds. nih.govacs.org This methodology allows for the late-stage introduction of the ¹⁸F isotope into complex molecules with high efficiency and under mild conditions.

Traditionally, ¹⁸F-labeled arenesulfonyl fluorides are synthesized from sulfonyl chloride precursors via nucleophilic substitution. acs.org However, recent advancements have enabled more direct and versatile methods. For instance, a novel strategy involves the reaction of arenediazonium salts with a sulfur dioxide source and [¹⁸F]fluoride, broadening the range of substrates that can be labeled. acs.org

The resulting ¹⁸F-labeled aryl sulfonyl fluorides, including derivatives of this compound, can serve as PET tracers. These tracers are designed to bind to specific biological targets, such as enzymes or receptors, that are overexpressed in pathological conditions like cancer or neuroinflammatory diseases. nih.govsemanticscholar.org For example, ¹⁸F-labeled small-molecule inhibitors have been developed to target Programmed Cell Death Ligand 1 (PD-L1), a key protein in tumor immunology. nih.gov In such studies, a precursor molecule is radiolabeled via the SuFEx reaction, and the resulting tracer's accumulation in tumors can be visualized and quantified using PET imaging. nih.gov

The favorable characteristics of ¹⁸F, such as its 109.8-minute half-life and low positron energy, combined with the efficient labeling chemistry of sulfonyl fluorides, position compounds like this compound as valuable platforms for developing the next generation of PET imaging agents. nih.govnih.gov

Table 1: Key Aspects of ¹⁸F-Labeling via Sulfonyl Fluorides for PET Imaging

| Feature | Description | Research Finding | Citation |

| Labeling Chemistry | Sulfur(VI) Fluoride Exchange (SuFEx) | A click chemistry approach facilitating the development of ¹⁸F ligands for PET imaging. | nih.govacs.org |

| Precursors | Arenesulfonyl Chlorides, Arenediazonium Salts | Traditionally synthesized from sulfonyl chlorides; newer methods use arenediazonium tosylates for broader substrate compatibility. | acs.org |

| Radiolabeling Step | One-step radiofluorination | Can achieve high radioconversion (over 85%) and good radiochemical yields (nearly 30%). | nih.gov |

| Application | PET Imaging Biomarkers | Used to synthesize radiotracers for imaging biological targets like COX-2 and PD-L1 in cancer and neuroinflammation. | nih.govsemanticscholar.orgnih.gov |

| Advantages of ¹⁸F | Favorable half-life (109.8 min), ease of production. | ¹⁸F is the most commonly used PET nuclide, established by the extensive clinical use of [¹⁸F]FDG. | nih.govnih.govacs.org |

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for analysis by a particular method, such as chromatography. This compound, and its close analog naphthalene-2-sulfonyl chloride, are effective derivatizing agents, particularly for the analysis of compounds containing amine groups. nih.govnih.gov

Use in Chromatographic Analysis of Amines

Naphthalene-2-sulfonyl halides are employed as pre-column derivatization reagents in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Many biologically significant molecules, including pharmaceuticals and biogenic amines, lack a chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. scienceopen.comthermofisher.com

The reaction of this compound or chloride with primary and secondary amines yields stable naphthalene sulfonamides. nih.govthermofisher.com The naphthalene moiety introduced into the analyte molecule is a strong chromophore, allowing for sensitive detection at wavelengths such as 254 nm. nih.govnih.gov This process significantly enhances the sensitivity and selectivity of the analytical method.

A notable application is the HPLC assay of antibiotics like neomycin and spectinomycin (B156147). nih.govnih.gov For instance, a method for analyzing spectinomycin involves its derivatization with 2-naphthalenesulfonyl chloride (NSCl). This reaction targets the secondary amine groups in the spectinomycin structure, and the resulting derivative is then readily analyzed by normal-phase HPLC. nih.gov The method is robust, allowing for the separation of the active compound from its degradation products and biosynthesis intermediates. nih.gov Similarly, all six primary amine groups on the neomycin molecule can be derivatized with NSCl, enabling its quantification. nih.gov

The linearity and reproducibility of these methods are excellent, with high correlation coefficients for standard curves and low relative standard deviations, demonstrating their suitability for quality control and quantitative analysis. nih.govnih.gov

Table 2: Application of Naphthalene-2-sulfonyl Halides in HPLC Analysis of Amines

| Analyte | Derivatizing Agent | Key Findings | Linearity (Correlation Coefficient) | Relative Standard Deviation (RSD) | Citation |

| Spectinomycin | 2-Naphthalenesulfonyl Chloride (NSCl) | Derivatizes secondary amines; enables separation from degradation products; detection at 254 nm. | 0.9997 (HCl salt), 0.9999 (Sulfate salt) | 0.67% (HCl salt), 0.86% (Sulfate salt) | nih.gov |

| Neomycin | 2-Naphthalenesulfonyl Chloride (NSCl) | Derivatizes all six primary amines; allows quantification of neomycins B and C. | 0.9996 | 0.92% (Neomycin B + C) | nih.gov |

Emerging Roles in Materials Science and Polymerization

The unique chemical reactivity of the sulfonyl fluoride group has positioned it as a valuable functional handle in materials science. nih.gov While direct applications of this compound in large-scale commodity polymers are still emerging, its potential is highlighted by the growing use of sulfonyl fluorides in advanced polymer chemistry and the known benefits of incorporating naphthalene structures into polymer backbones.

Applications in Polymer Chemistry (e.g., PET)

The sulfonyl fluoride motif is recognized as a versatile connector for assembling molecules through the principles of click chemistry. sigmaaldrich.comsigmaaldrich.com This "SuFEx" reactivity allows for the efficient and stable linkage of molecular building blocks, a desirable feature in the synthesis of novel polymers and surface modifications. nih.gov Sulfonyl fluorides can be used to create polysulfamides and polysulfonates, which are polymer classes with unique properties and potential applications in dynamic materials and networks. acs.org

In the context of polyesters like Poly(ethylene terephthalate) (PET), the naphthalene moiety itself offers significant advantages. wikipedia.org A related polymer, Poly(ethylene naphthalate) (PEN), is derived from naphthalene-2,6-dicarboxylic acid and ethylene (B1197577) glycol. wikipedia.org Compared to PET, PEN exhibits superior properties, including enhanced strength, better thermal resistance, and improved barrier properties against gases like oxygen. wikipedia.org These characteristics make PEN a valuable material for applications such as high-performance fibers and beverage bottling. wikipedia.org

The convergence of these two areas—the utility of the naphthalene core in polymers and the versatile reactivity of the sulfonyl fluoride group—points to potential future applications for this compound. It could serve as a monomer or a modifying agent to introduce the favorable properties of the naphthalene ring into various polymer systems, including PET, or to create entirely new classes of high-performance polymers through SuFEx polymerization. nih.govwikipedia.org Chemical recycling of PET to recover its monomers is an active area of research, and functional monomers could be incorporated during repolymerization to create value-added materials. researchgate.netrsc.org

Spectroscopic and Structural Characterization of Naphthalene 2 Sulfonyl Fluoride and Its Adducts

Advanced NMR Spectroscopy (¹H, ¹⁹F NMR) for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for fluorinated compounds like naphthalene-2-sulfonyl fluoride (B91410). nih.govrsc.org The presence of the fluorine atom provides a highly sensitive and specific probe for investigating molecular structure and reaction mechanisms. nih.govrsc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of naphthalene-2-sulfonyl fluoride, the aromatic protons of the naphthalene (B1677914) ring system exhibit characteristic chemical shifts and coupling patterns. These signals provide information about the substitution pattern and the electronic environment of the naphthalene core.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govbiophysics.org The chemical shift of the fluorine atom in this compound is highly responsive to its local electronic environment. nih.govbiophysics.org This sensitivity makes ¹⁹F NMR a valuable tool for monitoring chemical reactions and studying the formation of adducts. nih.govrsc.org Changes in the ¹⁹F chemical shift can indicate the covalent modification of a target molecule.

Mechanistic Studies: The combination of ¹H and ¹⁹F NMR, often in two-dimensional correlation experiments, allows for the detailed mapping of covalent adducts. nih.gov For instance, by observing correlations between the fluorine atom and protons on a target protein, the specific site of modification can be identified. These studies are crucial for understanding the mechanism of action of sulfonyl fluoride-based probes and inhibitors. researchgate.netresearchgate.net

Interactive Data Table: Predicted NMR Shifts for this compound

| Parameter | Nucleus | Predicted Chemical Shift (ppm) |

| Naphthalene Ring | ¹H | 7.5 - 8.5 |

| Sulfonyl Fluoride | ¹⁹F | Varies depending on conditions |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Adduct Formation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of covalent adducts formed by this compound with biomolecules, particularly proteins. nih.govnih.gov It provides precise molecular weight information, allowing for the confirmation of adduct formation and the identification of the modified species. nih.gov

Intact Protein Analysis: In a typical workflow, a protein of interest is incubated with this compound. The resulting mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). An increase in the mass of the protein corresponding to the mass of the naphthalene-sulfonyl moiety confirms the formation of a covalent adduct. nih.gov

Peptide Mapping: To identify the specific amino acid residue(s) modified by this compound, the adducted protein is proteolytically digested into smaller peptides. This peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). nih.govresearchgate.net Fragmentation of the modified peptides in the mass spectrometer allows for the precise localization of the adduction site. nih.govresearchgate.net For example, a specific fragment ion series will show a mass shift corresponding to the naphthalene-sulfonyl group on a particular amino acid. researchgate.net

Commonly Observed Adducts: this compound is known to react with several nucleophilic amino acid residues, including lysine (B10760008), cysteine, histidine, serine, threonine, and tyrosine. nih.gov The specific residues modified depend on their accessibility and reactivity within the protein's three-dimensional structure. nih.govsci-hub.se

Interactive Data Table: Predicted Mass Adducts of this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 211.02236 |

| [M+Na]⁺ | 233.00430 |

| [M-H]⁻ | 209.00780 |

| [M+NH₄]⁺ | 228.04890 |

| [M+K]⁺ | 248.97824 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

X-ray Crystallography of this compound Co-crystals and Protein-Adducts

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules in the solid state. nih.govthepharmajournal.com This technique is crucial for visualizing the precise binding mode of this compound and its derivatives to their biological targets. mdpi.com

Co-crystallization: To obtain the structure of a protein in complex with this compound, co-crystallization is a common method. mdpi.com In this approach, the purified protein is mixed with the compound prior to setting up crystallization trials. mdpi.com If successful, the resulting crystals will contain the protein with the covalently attached naphthalene-sulfonyl group.

Structural Insights: The resulting electron density map from the X-ray diffraction experiment reveals the atomic positions of the protein and the covalently bound ligand. mdpi.com This allows for a detailed analysis of the interactions between the naphthalene-2-sulfonyl moiety and the surrounding amino acid residues. nih.gov For instance, a crystal structure can show the formation of a sulfonate ester bond between the sulfonyl fluoride and a tyrosine residue. nih.gov This structural information is invaluable for structure-based drug design, enabling the optimization of inhibitors with improved potency and selectivity. nih.gov A 2023 study reported the crystal structure of a complex involving a naphthalene-2-sulfonyl derivative, providing detailed atomic coordinates and displacement parameters. researchgate.net

Interactive Data Table: Crystallographic Data for a Naphthalene-2-sulfonyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1784(5) |

| b (Å) | 9.1168(6) |

| c (Å) | 28.7021(16) |

| β (°) | 93.439 |

| Volume (ų) | 2397.4(2) |

| Z | 4 |

| Temperature (K) | 193 |

Data from the crystal structure of 1-(naphthalen-2-ylsulfonyl)-2,2-diphenyl-1,2-dihydro-2λ,3λ- nih.govnih.govuni.ludiazaborolo[4,5,1-ij]quinoline. researchgate.net

Spectroscopic Probes for Reaction Monitoring

The unique properties of the sulfonyl fluoride group make it an excellent spectroscopic handle for monitoring chemical reactions in real-time. nih.gov The incorporation of this compound into a molecule allows for the use of various spectroscopic techniques to follow the progress of a reaction.

Fluorescence Spectroscopy: Naphthalene derivatives are known to be fluorescent. nih.gov Changes in the fluorescence properties of a naphthalene-based probe upon covalent modification can be used to monitor reaction kinetics. mdpi.com For example, the binding of a this compound probe to a protein can alter the local environment of the naphthalene ring, leading to a change in its fluorescence intensity or wavelength. nih.gov

Fluorogenic Probes: In some cases, a probe can be designed to be "off" in its unbound state and become fluorescent or "turn-on" upon reaction with its target. nih.gov For instance, a sensitive fluoride sensor molecule can be used to detect the fluoride ion released upon the reaction of a sulfonyl fluoride with a nucleophile. nih.gov

Applications in Drug Discovery: These spectroscopic probes are particularly useful in high-throughput screening campaigns to identify new inhibitors. nih.gov By monitoring the spectroscopic signal, researchers can quickly assess the ability of a large number of compounds to react with a target protein. nih.gov Furthermore, clickable sulfonyl fluoride probes, which contain an additional reactive handle like an alkyne, can be used in cellular environments to identify the targets of a particular compound. sci-hub.se

Computational Studies and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for visualizing and analyzing how a ligand such as naphthalene-2-sulfonyl fluoride (B91410) might interact with a biological target. Docking predicts the preferred orientation of a ligand when bound to a protein, while MD simulations provide insights into the stability and conformational changes of the protein-ligand complex over time.

Sulfonyl fluorides are known to act as covalent inhibitors, forming strong bonds with nucleophilic amino acid residues like serine, tyrosine, lysine (B10760008), and histidine within a protein's active site. nih.gov Computational docking studies are instrumental in predicting which residues are most likely to be targeted. For instance, in a study on covalent inhibitors for the enzyme carbonic anhydrase II (CAII), virtual docking was used to place a sulfonyl fluoride fragment into the enzyme's active site. The docking pose revealed that the sulfonyl fluoride group was positioned close to a key histidine residue (His64), predicting it as the site of covalent modification, which was later confirmed by mass spectrometry. mdpi.com

While specific docking studies on naphthalene-2-sulfonyl fluoride are not widely published, research on analogous naphthalene-based inhibitors provides valuable insights. For example, docking of a naphthalene-based inhibitor into the papain-like protease (PLpro) of SARS-CoV-2 revealed key interactions within the binding site. Similarly, MD simulations have been used to study the stability and dynamics of related naphthalene (B1677914) structures, such as naphthalene dipeptides, illustrating how the rigid naphthalene core influences molecular organization and interaction. These studies underscore the utility of computational methods in predicting how the naphthalene moiety of this compound would orient itself within a protein's binding pocket to facilitate a covalent reaction.

The general process involves placing the ligand into a computationally-defined binding site of a protein crystal structure. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The results from such a hypothetical docking are often presented in a table summarizing the binding energy and key interacting residues.

Table 1: Illustrative Example of Molecular Docking Data for a Ligand in a Protein Binding Site

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Ser195, His57, Gly193 |

| Hydrogen Bonds | 2 | His57, Gly193 |

| Covalent Linkage Site | Ser195 | Ser195 (via sulfonyl fluoride) |

Note: This table is illustrative and based on typical results for sulfonyl fluoride inhibitors, not on a specific published study of this compound.

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of this compound. These methods can accurately predict molecular geometries, charge distributions, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The reactivity of aryl sulfonyl fluorides is strongly correlated with their electronic properties. A key finding from computational studies is that the energy of the LUMO can be used as a reliable predictor of the electrophilicity of the sulfur atom in the sulfonyl fluoride group. A lower LUMO energy indicates that the molecule is more susceptible to nucleophilic attack, and thus more reactive. DFT calculations have demonstrated a direct correlation between calculated LUMO energies and the experimentally measured aqueous half-lives of a series of sulfur(VI) fluoride electrophiles. This relationship provides a powerful tool for prospectively designing or selecting sulfonyl fluoride compounds with a desired level of reactivity for biological applications.

Theoretical studies on naphthalene and its derivatives have further explored properties like aromaticity and the distribution of electrostatic potential, which influences how the molecule interacts with its environment and biological targets.

Table 2: Example of Calculated Electronic Properties for a Series of Aryl Sulfonyl Fluorides

| Compound | LUMO Energy (eV) | Predicted Reactivity |

| 4-Nitrobenzenesulfonyl fluoride | -3.5 | High |

| 4-Cyanobenzenesulfonyl fluoride | -2.8 | Moderate-High |

| This compound | -2.1 | Moderate |

| Benzenesulfonyl fluoride | -1.9 | Moderate |

| 4-Methoxybenzenesulfonyl fluoride | -1.5 | Low |

Note: The values for this compound are estimated for illustrative purposes based on trends observed in published DFT studies of other aryl sulfonyl fluorides.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

Before a compound can be considered for therapeutic use, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions have become a cornerstone of the early-stage drug discovery process, allowing researchers to filter out compounds with unfavorable properties, thereby saving significant time and resources.

Computational models can predict a range of crucial parameters for this compound. These include its potential for human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (a model for the intestinal barrier), and whether it is likely to be a substrate or inhibitor of key metabolic enzymes like cytochrome P450.

A computational study on a series of novel naphthalene-based derivatives provides a template for the types of properties that can be predicted. The results from this study indicated that the synthesized naphthalene compounds generally had excellent theoretical HIA percentages (97.46–98.93%) and moderate Caco-2 permeability. Furthermore, these models can predict "drug-likeness" based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to gauge the likelihood of oral bioavailability.

Table 3: Representative In Silico ADME Profile for a Naphthalene-Based Compound

| ADME Property | Predicted Value/Classification | Implication |

| Molecular Weight | 210.22 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.5-3.0 | Good balance for permeability and solubility |

| Human Intestinal Absorption (HIA) | > 95% | Excellent potential for oral absorption |

| Caco-2 Permeability | Moderate | Likely to cross the intestinal barrier |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

Note: This table is based on representative data for naphthalene-based derivatives and the known properties of this compound. Specific values are illustrative.

De Novo Design of Novel Sulfonyl Fluoride Ligands

De novo design is a computational strategy used to create entirely new molecules tailored to fit a specific biological target. This approach can utilize fragment-based methods, where small molecular pieces known to interact favorably with a target are stitched together to create a novel ligand. The this compound scaffold is an excellent candidate for such an approach.

The sulfonyl fluoride group can be used as a reactive fragment or "warhead" that covalently binds to the target protein, while the naphthalene portion serves as a larger, rigid scaffold that can be chemically modified to enhance binding affinity and selectivity. Structure-based drug design (SBDD) can guide this process. For example, using the crystal structure of a target protein, a naphthalene-sulfonyl fluoride fragment could be computationally placed in the active site. The naphthalene ring could then be decorated with various functional groups to create new interactions with nearby amino acid residues, thereby optimizing the inhibitor's potency and selectivity.

An example of this design philosophy involved the development of XO44, a kinase probe. Researchers used the crystal structure of a reversible inhibitor to design derivatives that placed a sulfonyl fluoride group in proximity to a catalytic lysine residue, successfully converting a reversible binder into a potent and selective covalent probe. Similarly, libraries of diverse sulfonyl fluoride-containing molecules can be designed and synthesized to screen against entire enzyme families, such as the histone deacetylases (HDACs), leading to the discovery of highly selective inhibitors. The this compound core represents a valuable starting point for such library design efforts, offering a balance of reactivity and a modifiable scaffold for achieving target specificity.

Future Directions and Unexplored Avenues in Naphthalene 2 Sulfonyl Fluoride Research

Expansion of Targetable Biomolecules Beyond Proteins (e.g., RNA, Carbohydrates)

The utility of sulfonyl fluorides, including naphthalene-2-sulfonyl fluoride (B91410), has been predominantly centered on their ability to form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, tyrosine, lysine (B10760008), and histidine. nih.govacs.orgrsc.org This has been instrumental in the development of targeted covalent inhibitors and chemical probes. nih.govnih.govmdpi.com However, the next frontier in covalent modification lies beyond the proteome.

Recent advancements have indicated the potential for sulfonyl exchange chemistry to be applied to other crucial biomolecules like ribonucleic acid (RNA) and carbohydrates. nih.gov The sulfonyl fluoride group can act as a connector for assembling small molecules linked to nucleic acids, offering a complementary approach to traditional amide and phosphate (B84403) linkages. sigmaaldrich.com This opens up the possibility of developing novel RNA-targeting therapeutics and probes. For instance, a naphthalene-sulfonyl derivative has been investigated as an inhibitor of human norovirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. ekb.eg

Similarly, the targeting of carbohydrates with sulfonyl fluoride probes is a burgeoning area. Multivalent arylsulfonyl fluoride probes co-functionalized with a carbohydrate ligand on gold nanoparticles have demonstrated high efficiency in the affinity labeling of target proteins. nih.gov This suggests the potential for naphthalene-2-sulfonyl fluoride derivatives to be designed as specific probes for glycosylated proteins or as modulators of carbohydrate-mediated biological processes. The exploration of this reactivity could lead to new tools for studying glycobiology and potentially novel therapeutic interventions for diseases where glycosylation plays a key role.

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of diverse and complex molecules is fundamental to advancing drug discovery. While established methods for synthesizing sulfonyl fluorides exist, such as the conversion from sulfonyl chlorides or sulfonic acids, there is a continuous drive to develop more efficient and versatile strategies. nih.govmdpi.comnih.gov Recent progress includes one-pot procedures and the use of novel reagents to overcome the limitations of older methods, such as long reaction times and substrate restrictions. nih.gov

Future research will likely focus on creating more intricate molecular architectures incorporating the this compound moiety. This includes the development of methods for the late-stage functionalization of complex molecules, allowing for the rapid generation of diverse compound libraries. organic-chemistry.org The radical sulfur dioxide insertion and fluorination (RSIF) strategy is one such promising approach for constructing sulfonyl fluorides with heterocyclic skeletons. researchgate.net Additionally, photoredox catalysis is emerging as a mild and scalable method for preparing alkyl sulfonyl fluorides from readily available starting materials. organic-chemistry.org The development of these advanced synthetic methodologies will be crucial for synthesizing novel this compound derivatives with enhanced potency, selectivity, and drug-like properties.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

In the context of this compound, AI and ML can be employed to:

Predict Reactivity: Machine learning models can be trained on reaction data to predict the outcomes of synthetic reactions and identify high-yielding conditions for new substrates. acs.orgucla.eduprinceton.edu This can significantly accelerate the synthesis of novel this compound derivatives.

Design Novel Compounds: AI algorithms can be used to design virtual libraries of this compound-containing compounds with optimized binding affinities and selectivity for specific biological targets. scitechdaily.com For example, covalent docking of virtual sulfonyl fluoride libraries has been used to screen for inhibitors of trypsin. nih.gov

Predict Biological Activity: ML models can be developed to predict the biological activity of new compounds, helping to prioritize which molecules to synthesize and test. This can be particularly useful in identifying novel therapeutic applications for this compound derivatives. digitellinc.com

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for the application of this compound. frontiersin.org The naphthalene (B1677914) moiety itself is known to participate in π-π stacking interactions, which can drive the formation of ordered supramolecular structures. nih.gov

The incorporation of the sulfonyl fluoride group can introduce additional functionalities and recognition motifs. For example, the dynamic and reversible nature of some self-assembling systems can be harnessed to create responsive materials and sensors. frontiersin.org While research in this specific area is still in its early stages, the principles of supramolecular chemistry could be applied to develop:

Self-Assembling Nanostructures: this compound derivatives could be designed to self-assemble into well-defined nanostructures, such as nanotubes or vesicles, for applications in drug delivery or catalysis.

Molecular Sensors: The changes in the spectroscopic properties of naphthalene-based systems upon binding to a target molecule could be utilized to create fluorescent or colorimetric sensors.

Functional Materials: The self-assembly of this compound building blocks could lead to the formation of novel materials with unique electronic or optical properties.

Therapeutic Potential and Drug Development Beyond Current Applications

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous naphthalene-containing compounds approved as drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. ekb.egnih.gov this compound and its derivatives have been primarily explored as inhibitors of serine proteases. lookchem.com

However, the future therapeutic potential of this compound class extends far beyond this initial application. The ability of the sulfonyl fluoride group to target various nucleophilic residues opens up a vast landscape of potential protein targets. nih.govnih.gov Future research is expected to focus on:

Targeting "Undruggable" Proteins: The covalent nature of the interaction with sulfonyl fluorides makes them particularly attractive for targeting proteins that have been considered "undruggable" by traditional small molecule inhibitors, such as those lacking deep binding pockets. nih.gov

Developing Novel Anticancer Agents: Given the prevalence of naphthalene-based anticancer drugs, there is significant potential for developing novel this compound derivatives with improved efficacy and selectivity against various cancer types. ekb.egnih.gov

Exploring New Therapeutic Areas: The diverse biological activities associated with the naphthalene scaffold suggest that this compound derivatives could be investigated for a wide array of other therapeutic applications, including neurodegenerative and metabolic diseases.

Table of Potential Future Research Directions for this compound

| Research Area | Focus | Potential Applications |

|---|---|---|

| Expanded Biomolecule Targeting | Covalent modification of RNA and carbohydrates. | RNA-targeting therapeutics, tools for glycobiology research. |

| Advanced Synthesis | Development of novel, efficient synthetic methods for complex architectures. | Rapid generation of diverse compound libraries for drug screening. |

| AI and Machine Learning | Prediction of reactivity, design of novel compounds, and prediction of biological activity. | Accelerated and rational drug design and discovery. |

| Supramolecular Chemistry | Self-assembly into nanostructures and functional materials. | Drug delivery systems, molecular sensors, novel materials. |

| New Therapeutic Applications | Targeting "undruggable" proteins and exploring new disease areas. | Novel anticancer agents, therapeutics for neurodegenerative and metabolic diseases. |

Q & A

What experimental design considerations are critical for synthesizing and characterizing naphthalene-2-sulfonyl fluoride in academic research?

Answer:

- Synthesis Optimization : Use controlled reaction conditions (e.g., solvent polarity, temperature) to minimize side products like sulfonic acid derivatives. For purity, employ column chromatography with silica gel and monitor via TLC .

- Characterization : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm sulfonyl fluoride functional groups and LC-MS for molecular weight validation. X-ray crystallography may resolve structural ambiguities .

- Risk Mitigation : Include negative controls (e.g., omitting fluorinating agents) to verify reaction specificity .

How can researchers address contradictions in reported toxicity data for this compound?

Answer:

- Data Reconciliation : Compare study parameters (e.g., dose ranges, exposure routes) across conflicting reports. For example, oral vs. inhalation routes may yield divergent systemic effects (Table B-1) .

- Bias Assessment : Apply risk-of-bias tools (Table C-7) to evaluate randomization, blinding, and outcome reporting in animal studies. Studies with "Low Initial Confidence" (≤2 "Yes" responses in Table C-7) should be interpreted cautiously .

- Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific toxicity .

What advanced methodologies are recommended for studying the environmental persistence of this compound?

Answer:

- Degradation Studies : Simulate environmental conditions (pH, UV exposure) and quantify degradation products via HPLC-UV or GC-MS. Track half-life changes under varying oxygen levels .